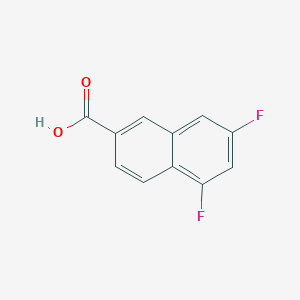
5,7-Difluoro-2-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Difluoro-2-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of two fluorine atoms at the 5th and 7th positions on the naphthalene ring, and a carboxylic acid group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-2-naphthoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, α-naphthylmagnesium bromide can be reacted with carbon dioxide to form the corresponding carboxylic acid . Another method involves the hydrolysis of ethyl α-naphthoate, which is prepared from α-naphthylmagnesium bromide . Additionally, the compound can be synthesized by heating 3-hydroxy-2-naphthoic acid with ammonia under pressure in the presence of catalysts such as zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve catalytic synthesis methods to optimize yield and reduce costs. For example, catalytic synthesis of related compounds has been developed to overcome issues such as high reaction steps and stringent conditions .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Difluoro-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,7-Difluoro-2-naphthoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,7-Difluoro-2-naphthoic acid involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes, influencing their activity. The compound’s fluorine atoms can enhance its binding affinity to targets through hydrogen bonding and hydrophobic interactions . Additionally, the naphthoic acid moiety can intercalate into DNA, affecting gene expression and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthoic acid: Similar in structure but lacks the fluorine atoms, leading to different chemical properties and reactivity.
1-Naphthoic acid: Another naphthoic acid derivative without fluorine substitution, used in different synthetic applications.
Uniqueness
5,7-Difluoro-2-naphthoic acid is unique due to the presence of fluorine atoms, which significantly alter its chemical behavior and enhance its reactivity compared to non-fluorinated analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C11H6F2O2 |
|---|---|
Molekulargewicht |
208.16 g/mol |
IUPAC-Name |
5,7-difluoronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H6F2O2/c12-8-4-7-3-6(11(14)15)1-2-9(7)10(13)5-8/h1-5H,(H,14,15) |
InChI-Schlüssel |
HTIULSLCAVNIJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2C=C1C(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


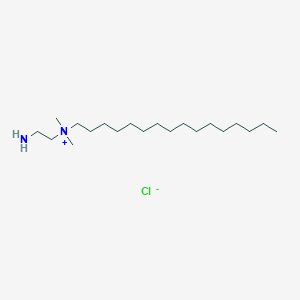
![1-(Bromomethyl)bicyclo[3.2.1]octane](/img/structure/B12949799.png)


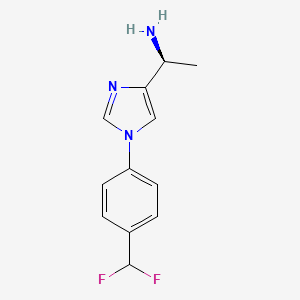
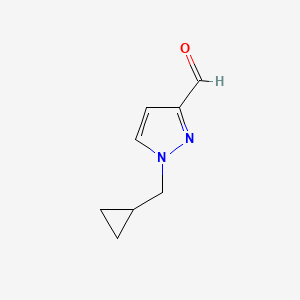

![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)
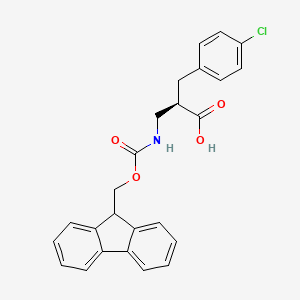


![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)
![7-Isopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B12949865.png)

